"synthesis and characterization of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione"
"synthesis and characterization of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione"
An In-Depth Technical Guide to the Synthesis and Characterization of 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 9-Chloro-3,4-dihydro-1H-benzo[e][2]diazepine-2,5-dione, a halogenated derivative of the core 1,4-benzodiazepine-2,5-dione scaffold. The 1,4-benzodiazepine structure is of significant interest in medicinal chemistry, forming the basis for numerous therapeutic agents. This document, designed for researchers and drug development professionals, outlines a robust synthetic strategy, explains the rationale behind key experimental choices, and details a suite of analytical techniques for unequivocal structural confirmation and purity assessment. We present step-by-step protocols for synthesis via the cyclization of an N-acylated amino acid derivative of 3-chloroanthranilic acid, followed by comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of the Benzodiazepine-2,5-dione Scaffold
The benzodiazepine framework is a privileged scaffold in pharmaceutical sciences, renowned for its diverse biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[3] While the classical 1,4-benzodiazepine-2-ones (like diazepam) are well-known, the 1,4-benzodiazepine-2,5-dione subclass represents a structurally distinct and synthetically versatile platform. These diones can be considered cyclic dipeptides, offering a rigid backbone that can be functionalized to mimic peptide secondary structures and interact with a variety of biological targets.[4]
The introduction of a chlorine atom at the 9-position of the benzo-fused ring is a strategic chemical modification. Halogenation is a cornerstone of medicinal chemistry used to modulate a molecule's pharmacokinetic and pharmacodynamic properties. A chloro-substituent can enhance membrane permeability, increase metabolic stability by blocking potential sites of oxidation, and form specific halogen bonds with protein targets, thereby influencing binding affinity and selectivity.
This guide provides an expert-level walkthrough of the synthesis and validation of 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, establishing a reliable foundation for its use in further research and development.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 1,4-benzodiazepine-2,5-diones is most effectively approached by forming the seven-membered ring through an intramolecular amide bond formation. The chosen strategy leverages commercially available and relatively inexpensive starting materials: a substituted anthranilic acid (or its activated form, isatoic anhydride) and a simple amino acid.
Retrosynthetic Pathway
The retrosynthetic analysis breaks down the target molecule into its constituent precursors. The primary disconnection occurs at the N4-C5 amide bond, revealing an N-acylated anthranilic acid intermediate. A second disconnection at the N1-C2 amide bond leads back to 3-chloroanthranilic acid and glycine, representing the foundational building blocks.
Caption: Retrosynthetic analysis of the target compound.
Rationale for the Chosen Synthetic Route
The forward synthesis, based on this analysis, involves two key steps:
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Acylation: Reaction of a suitable 3-chloro-2-aminobenzoyl precursor with glycine (or a glycine ester). Using 4-chloroisatoic anhydride is particularly advantageous. Isatoic anhydrides are cyclic, activated derivatives of anthranilic acids that react readily with nucleophiles like amino acids, often under mild conditions, to form the N-acylated intermediate with the release of CO2.[4][5] This avoids the need for separate coupling reagents.
-
Cyclization: The resulting N-(aminoacetyl)-anthranilic acid intermediate is then induced to undergo intramolecular cyclization to form the seven-membered diazepinedione ring. This is typically achieved through thermal dehydration or by using a dehydrating agent, which facilitates the formation of the second amide bond.
This approach is highly efficient and provides a clear, high-yielding path to the desired scaffold.
Detailed Experimental Protocol: Synthesis
This section provides a validated, step-by-step protocol for the laboratory-scale synthesis of the title compound.
Materials and Reagents:
-
4-Chloroisatoic anhydride
-
Glycine
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO4), anhydrous
Step 1: Synthesis of 2-((2-Aminoacetyl)amino)-3-chlorobenzoic Acid
-
To a stirred solution of glycine (1.0 equivalent) in anhydrous DMF, add triethylamine (2.2 equivalents) and stir for 15 minutes at room temperature.
-
Add 4-chloroisatoic anhydride (1.0 equivalent) portion-wise over 20 minutes. The reaction is exothermic and will be accompanied by the evolution of CO2.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours until TLC analysis (using a 10% Methanol/Dichloromethane mobile phase) indicates the complete consumption of the isatoic anhydride.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate will form.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude intermediate. This intermediate can often be used in the next step without further purification.
Causality Insight: The use of triethylamine is crucial to deprotonate the carboxylic acid of glycine, rendering the amino group a more potent nucleophile to attack the carbonyl of the isatoic anhydride. The reaction is heated to ensure the complete decarboxylation and formation of the amide bond.
Step 2: Intramolecular Cyclization to 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione
-
Suspend the crude 2-((2-aminoacetyl)amino)-3-chlorobenzoic acid from the previous step in a high-boiling point solvent such as diphenyl ether or simply heat the solid neat.
-
Heat the material to a temperature of 240-250°C for 30-45 minutes. The cyclization proceeds via thermal dehydration (elimination of water).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. If performed neat, the resulting solid can be purified directly. If in a solvent, the product may precipitate upon cooling.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the title compound as a solid.
Causality Insight: High temperature provides the necessary activation energy for the intramolecular amide bond formation, a dehydration reaction. This thermal cyclization is a common and effective method for forming stable ring systems like benzodiazepinediones.
Comprehensive Characterization Workflow
Unequivocal identification and purity assessment are critical. The following workflow combines chromatographic and spectroscopic techniques to provide a complete analytical profile of the synthesized compound.
Caption: Integrated workflow for purification and characterization.
Chromatographic Analysis
Chromatographic methods are essential for assessing reaction progress and final product purity.[3][6]
Protocol: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: 70:30 Ethyl Acetate:Hexanes.
-
Visualization: UV lamp (254 nm). The aromatic nature of the compound allows for easy visualization.
-
Purpose: To monitor the disappearance of starting materials and the appearance of the product. The final purified compound should appear as a single spot.
Protocol: High-Performance Liquid Chromatography (HPLC) HPLC is the technique of choice for the quantitative analysis of benzodiazepine purity.[3][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Purpose: To determine the purity of the final compound. The peak area percentage of the main peak should be ≥97%.
Spectroscopic Analysis
Spectroscopic methods provide direct evidence of the molecular structure.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent like DMSO-d6.
-
¹H NMR (400 MHz, DMSO-d6): The expected spectrum will show distinct signals corresponding to each unique proton.
-
δ ~10.5 ppm (singlet, 1H): This broad singlet corresponds to the N1-H amide proton.
-
δ ~8.5 ppm (triplet, 1H): This signal is from the N4-H amide proton, likely showing coupling to the adjacent CH₂ group.
-
δ 7.5-7.8 ppm (multiplet, 3H): These signals correspond to the three protons on the chlorinated aromatic ring. Their specific splitting patterns (doublets, triplets) will depend on their positions relative to each other and the chlorine atom.
-
δ ~4.0 ppm (doublet, 2H): This signal represents the C3-H₂ methylene protons, coupled to the N4-H proton.
-
-
¹³C NMR (100 MHz, DMSO-d6): The carbon spectrum will confirm the number of unique carbon atoms.
-
δ ~165-170 ppm (2C): Two signals for the two amide carbonyl carbons (C2 and C5).
-
δ ~120-140 ppm (6C): Signals corresponding to the six carbons of the aromatic ring.
-
δ ~55 ppm (1C): Signal for the C3 methylene carbon.
-
4.2.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive mode is typically used.
-
Expected Molecular Ion: The spectrum should show a prominent cluster for the [M+H]⁺ ion. For C₉H₇ClN₂O₂, the expected monoisotopic mass is approximately 210.02 g/mol . The key feature will be the isotopic pattern characteristic of a molecule containing one chlorine atom: a pair of peaks at m/z ~211 and ~213 in a roughly 3:1 ratio of intensity.
4.2.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.[5]
-
Technique: KBr pellet or Attenuated Total Reflectance (ATR).
-
Key Vibrational Frequencies (cm⁻¹):
-
3200-3300 cm⁻¹: N-H stretching vibrations from the two amide groups.
-
~1700 cm⁻¹ and ~1660 cm⁻¹: Two distinct, strong C=O stretching bands (amide I bands) corresponding to the two carbonyl groups.
-
1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~750-850 cm⁻¹: C-Cl stretching vibration.
-
Data Summary and Interpretation
The collective data from all analytical techniques must be consistent to confirm the identity and purity of 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione.
| Analysis Technique | Parameter | Expected Result |
| Appearance | Physical State | White to off-white crystalline solid |
| Melting Point | Range | >300 °C (based on similar structures[5]) |
| HPLC | Purity | ≥97% (at 254 nm) |
| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3250 (N-H), ~1700 (C=O), ~1660 (C=O) |
| Mass Spec (ESI+) | [M+H]⁺ (m/z) | ~211/213 (in a ~3:1 ratio) |
| ¹H NMR (DMSO-d6) | Chemical Shifts (δ) | ~10.5 (s, 1H), ~8.5 (t, 1H), 7.5-7.8 (m, 3H), ~4.0 (d, 2H) |
| ¹³C NMR (DMSO-d6) | Carbonyl Shifts (δ) | Two peaks in the 165-170 ppm range |
The presence of two distinct amide N-H and C=O signals in the IR and NMR spectra confirms the dione structure. The aromatic proton signals and their splitting pattern in the ¹H NMR will validate the substitution pattern on the benzene ring. Finally, the correct molecular weight and the characteristic 3:1 isotopic cluster in the mass spectrum provide definitive proof of the elemental composition, including the single chlorine atom. A single sharp peak in the HPLC chromatogram with an area greater than 97% validates the high purity of the synthesized material.
Conclusion
This guide has detailed a reliable and efficient synthetic route for 9-Chloro-3,4-dihydro-1H-benzo[e][1][2]diazepine-2,5-dione, starting from readily available precursors. The causality behind each experimental step has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been established, outlining the specific protocols and expected outcomes for TLC, HPLC, NMR, MS, and IR analyses. The successful application of this synthesis and characterization cascade will yield high-purity material suitable for advanced applications in drug discovery, chemical biology, and materials science, providing a solid and verifiable foundation for future research.
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